Cas no 69033-92-7 (Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester)

Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester is a specialized ester compound featuring a methoxyphenoxy substituent at the 2-position of the propanoate backbone. This structure imparts unique reactivity and solubility properties, making it valuable in organic synthesis and intermediate applications. The methoxy and phenoxy functional groups enhance its stability while allowing for selective modifications, useful in pharmaceutical and agrochemical research. Its ester linkage ensures compatibility with a range of reaction conditions, facilitating further derivatization. The compound’s well-defined molecular architecture offers precise control in synthetic pathways, contributing to its utility in fine chemical production. Storage under inert conditions is recommended to maintain integrity.
Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester structure
69033-92-7 structure
Product Name:Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester
CAS No:69033-92-7
MF:C11H14O4
MW:210.226463794708
CID:528458
PubChem ID:155239
Update Time:2025-06-07

Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester
    • methyl 2-(4-methoxyphenoxy)propanoate
    • 2-(4-Methoxyphenoxy)propionsaeuremethylester
    • AC1L4DVP
    • CTK2F8770
    • methyl (2R)-2-(4-methoxyphenoxy)propanoate
    • methyl 2-(4-methoxyphenoxy)propionate
    • methyl 2-(p-methoxyphenoxy)propionate
    • STK443197
    • DTXSID10988784
    • SCHEMBL11402555
    • AKOS016050652
    • CS-0364613
    • 69033-92-7
    • AKOS003330372
    • MDL: MFCD02283495
    • Inchi: 1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-9(13-2)5-7-10/h4-8H,1-3H3
    • InChI Key: RWYSBGBIMUHEPT-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)C(C(=O)OC)C

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76000
  • LogP: 1.63550

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